1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea

GIRK channel activation SAR optimization thallium flux assay

ML297 (VU0456810) is the first potent, selective, GPCR-independent GIRK1/2 activator (EC50 160 nM, >5.5-fold selective). Validated in murine MES and PTZ epilepsy models, it displays anxiolytic and memory-rescuing effects. Essential reference compound for GIRK channel drug discovery. Premium purity ≥98% (HPLC). Request quote for bulk quantities.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 1448063-08-8
Cat. No. B2507242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea
CAS1448063-08-8
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NC2=CC=CC=C2)C3CC3
InChIInChI=1S/C15H18N4O/c1-19-14(11-7-8-11)9-13(18-19)10-16-15(20)17-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H2,16,17,20)
InChIKeySCNOZXIXYHIXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ML297 (1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea, VU0456810): A First-in-Class Selective GIRK1 Potassium Channel Activator for Neuroscience & Drug Discovery Procurement


The compound 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea (CAS 1448063-08-8), also designated ML297 or VU0456810, is a phenyl-pyrazolylurea small molecule that acts as the first potent, selective, and direct activator of G protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 (Kir3.1) subunit [1]. Discovered through iterative parallel synthesis and structure–activity relationship (SAR) optimization of an initial HTS hit, ML297 exhibits nanomolar potency at GIRK1/2 heterotetramers and demonstrates in vivo efficacy in murine epilepsy models [1]. Unlike prior GIRK modulators such as ethanol or the flavonoid naringin, ML297 is capable of activating GIRK channels independently of Gi/o-coupled GPCR stimulation .

Why Generic GIRK Modulator Substitution Fails: ML297's Unique Selectivity, Potency, and GPCR-Independent Mechanism Cannot Be Replicated by In-Class Compounds


Before ML297, the only known small-molecule GIRK channel activators were simple alcohols (e.g., ethanol) and the natural product naringin, all of which suffer from very low potency and a complete lack of GIRK subtype selectivity [1]. The structural determinants of ML297's activity—the N-phenyl pyrazole, both NH moieties of the urea linker, and specific aryl substitution patterns—are essential for GIRK activation, as demonstrated by the SAR that yielded ML297 from the initial micromolar hit CID 736191 [1]. Even closely related pyrazolyl-urea analogs, including the later-developed non-urea activator VU0810464, exhibit materially different selectivity profiles across GIRK1/2 versus GIRK1/4 subunit combinations and divergent in vivo behavioral effects, underscoring that substitution within this chemotype cannot be made without quantitative justification [2].

ML297 (CAS 1448063-08-8) Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and In Vivo Performance Against Key Comparators


ML297 vs. Initial HTS Hit CID 736191: ~6.25-Fold Improvement in GIRK1/2 Activation Potency via SAR Optimization

ML297 was developed from the initial high-throughput screening hit CID 736191, an asymmetrical urea with an EC50 of ~1 µM at GIRK1/2. Through iterative parallel synthesis and SAR exploration, ML297 achieved a measured potency of ~160 nM, representing an approximately 6.25-fold improvement in potency over the parent hit in the same thallium flux assay [1]. This potency gain is critical because the low-micromolar activity of CID 736191 is insufficient for selective pharmacological probing, whereas ML297's nanomolar potency enables robust channel activation at concentrations that avoid confounding off-target effects [1].

GIRK channel activation SAR optimization thallium flux assay

ML297 GIRK Subtype Selectivity: >5.5-Fold Preference for Neuronal GIRK1/2 Over Cardiac GIRK1/4, with Zero Activity at Non-GIRK1-Containing Channels

ML297 preferentially activates GIRK1/2 (EC50 = 160 nM) over GIRK1/3 (EC50 = 887 nM) and GIRK1/4 (EC50 = 914 nM) in thallium flux assays, representing >5.5-fold selectivity for the neuronal subunit combination [1]. Critically, ML297 shows a complete inability to activate channels lacking the GIRK1 subunit—GIRK2 alone, and GIRK2/3 heteromers are entirely insensitive to ML297 at concentrations up to 30 µM [1]. By contrast, previously available GIRK activators such as naringin and ethanol exhibit no subtype discrimination whatsoever [2].

GIRK subtype selectivity Kir3.1 pharmacology neuronal vs cardiac channels

In Vivo Maximal Electroshock (MES) Seizure Model: ML297 at 60 mg/kg i.p. Delivers Efficacy Equivalent to Sodium Valproate at 150 mg/kg i.p.

In a direct head-to-head comparison, ML297 administered intraperitoneally at 60 mg/kg produced a robust increase in seizure onset latency in the mouse maximal electroshock (MES) model that was statistically equivalent to that achieved by sodium valproate at 150 mg/kg i.p. [1]. The effect of ML297 was highly significant compared to vehicle (p = 0.008, n = 7), as was the effect of valproate (p = 0.002, n = 8) [1]. Thus, ML297 achieves comparable in vivo anticonvulsant efficacy at a 2.5-fold lower administered dose than the clinically established antiepileptic valproate in this model.

MES seizure model antiepileptic efficacy in vivo pharmacology

PTZ Chemically Induced Seizure Model: ML297 (60 mg/kg i.p.) Prevents Convulsions in 62.5% of Treated Animals and Reduces Fatality Rate from 100% to 25%

In the pentylenetetrazol (PTZ)-induced chemical seizure model, ML297 at 60 mg/kg i.p. demonstrated a highly significant ability to both prevent convulsions (p = 0.006) and prevent fatality (p = 0.001) compared to vehicle-treated controls [1]. Specifically, 5 out of 8 ML297-treated animals (62.5%) experienced no convulsions, versus 0 out of 8 vehicle-treated animals (0%). Six out of 8 ML297-treated animals (75%) survived PTZ treatment, compared to 0 out of 8 surviving in the vehicle group [1]. Sodium valproate (150 mg/kg i.p.) also showed efficacy in both endpoints, confirming the model's validity [1].

PTZ seizure model anticonvulsant activity GABAergic pharmacology

ML297 vs. VU0810464: Divergent GIRK1/4 Selectivity and In Vivo Behavioral Profiles Define Distinct Application Niches for Two Structurally Related Activators

ML297 activates GIRK1/4 channels with an EC50 of 887–914 nM, yielding a GIRK1/2-versus-GIRK1/4 selectivity ratio of approximately 5.5-fold [1]. In contrast, the structurally distinct non-urea activator VU0810464, while exhibiting comparable GIRK1/2 potency (EC50 = 163 nM), demonstrates a larger selectivity window for neuronal over cardiac GIRK channels—with a >3-fold preference for GIRK1/2-expressing over GIRK1/4-expressing HEK cells and a 9-fold higher potency for Kir3 channel activation in hippocampal neurons versus sinoatrial node cells [2]. Moreover, ML297 reduced anxiety-related behavior in the elevated plus maze, whereas VU0810464 did not, indicating that the two compounds produce divergent behavioral pharmacology despite their shared GIRK1/2 activation mechanism [2]. These differences are attributed to ML297's broader GIRK1-containing channel engagement versus VU0810464's refined neuronal selectivity.

GIRK activator selectivity neuronal vs cardiac pharmacology anxiolytic behavior

Off-Target Selectivity: ML297 Exhibits Minimal Activity Against a 68-Target Screening Panel, with Only Three Weak Interactions (<50% Inhibition at 10 µM)

ML297 was profiled against the Ricerca Lead Profiling panel of 68 radioligand binding assays encompassing receptors, ion channels, enzymes, and transporters [1]. At a test concentration of 10 µM—approximately 62.5-fold above its GIRK1/2 EC50—ML297 failed to exhibit >50% inhibition at any target except three: the 5-HT2B receptor, the sigma σ1 receptor, and the GABAA receptor (muscimol binding site), each showing <50% inhibition [1]. Importantly, subsequent whole-cell voltage-clamp studies on GABAA receptors (α1β2γ2) confirmed that ML297 does not activate or potentiate GABA-evoked currents, ruling out confounding effects on GABAergic signaling [1]. On closely related potassium channels, ML297 was inactive at Kir2.1 and Kv7.4, and showed only weak inhibition of hERG (IC50 ≈10 µM, ~60% at 100 µM) [1].

off-target profiling selectivity pharmacology Ricerca panel

ML297 (CAS 1448063-08-8) High-Impact Application Scenarios for Academic, Pharmaceutical, and CRO Laboratories


GIRK1-Containing Channel Pharmacology: Selective Activation of Neuronal GIRK1/2 Heteromers Without GPCR Co-Stimulation

ML297 is the only small molecule that directly and selectively activates GIRK1-containing potassium channels in a GPCR-independent manner, as confirmed by its insensitivity to pertussis toxin (PTX) treatment that abolishes Gi/o-mediated GIRK activation [1]. With an EC50 of 160 nM at GIRK1/2 and >5.5-fold selectivity over GIRK1/4, ML297 enables dissection of GIRK1/2-specific contributions in native neuronal preparations where multiple GIRK subtypes and GPCR signaling pathways coexist [1]. This contrasts with ethanol and naringin, which lack both potency and subtype discrimination [2].

In Vivo Epilepsy Model Validation: Anticonvulsant Efficacy Confirmed in Both Electroshock and Chemically Induced Seizure Paradigms

ML297 provides researchers with a tool to probe GIRK channel activation as a novel antiepileptic mechanism. In the MES model, ML297 at 60 mg/kg i.p. matched the efficacy of sodium valproate at 150 mg/kg i.p. in delaying seizure onset [3]. In the PTZ model, ML297 prevented convulsions in 62.5% of animals and reduced mortality from 100% to 25% [3]. These dual-model in vivo data, obtained with a commercially available compound of >98% purity (HPLC), make ML297 suitable for preclinical proof-of-concept studies targeting refractory epilepsy, where ~40% of patients are unresponsive to current treatments [3].

Neuronal Excitability and Behavior: Dissecting GIRK1-Dependent Modulation of Anxiety, Locomotor Activity, and Synaptic Plasticity

ML297 decreases locomotor activity in mice without significantly impairing motor coordination on the rotarod (14% decrease, p = 0.7 vs vehicle), suggesting a sedative rather than motor-impairing effect [3]. In the elevated plus maze, ML297 exhibits anxiolytic-like behavior, an effect not shared by the more neuronally selective VU0810464, indicating that broader GIRK1-containing channel engagement—including GIRK1/4—may be required for this behavioral output [4]. ML297 has also been shown to rescue hippocampal long-term potentiation (LTP) deficits and novel object recognition impairments in a mouse model of early amyloid-β pathology, supporting applications in Alzheimer's disease research [5].

Comparative GIRK Activator Selectivity Profiling: A Reference Compound for Benchmarking New GIRK Modulators Against a Well-Characterized Standard

ML297 serves as the prototypical urea-containing GIRK activator and the benchmark against which newer GIRK modulators are measured. Head-to-head comparisons with VU0810464 have established that ML297 displays a distinct selectivity signature—broader GIRK1-containing channel activation with demonstrable anxiolytic activity—while VU0810464 offers improved neuronal-to-cardiac selectivity but lacks anxiolytic efficacy [4]. For drug discovery programs targeting GIRK channels, ML297 provides an essential reference compound with published quantitative data spanning in vitro potency (thallium flux and electrophysiology), in vitro selectivity (68-target panel), in vivo pharmacokinetics (brain-to-plasma ratio of 0.2, Tmax of 130 nM in brain at 60 mg/kg i.p.), and in vivo efficacy across multiple behavioral models .

Quote Request

Request a Quote for 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.